molecular formula C14H12BrNO2 B12052179 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Cat. No.: B12052179
M. Wt: 306.15 g/mol
InChI Key: GXNQUPUKRYWERT-UHFFFAOYSA-N
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Description

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound has a molecular formula of C14H12BrNO2 and a molecular weight of 306.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol typically involves the reaction of 4-bromoaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol
  • 4-(((4-Iodophenyl)imino)methyl)-2-methoxyphenol
  • 4-(((4-Chlorophenyl)imino)methyl)-2-methoxyphenol

Uniqueness

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity for various targets .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-[(4-bromophenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C14H12BrNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3

InChI Key

GXNQUPUKRYWERT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)O

Origin of Product

United States

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